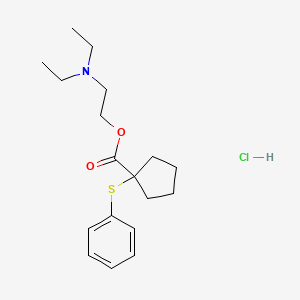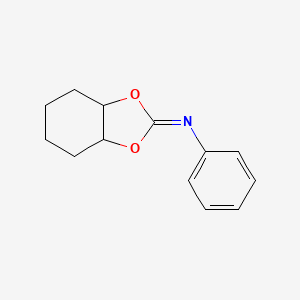
N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine is an organic compound that belongs to the class of imines It features a phenyl group attached to a hexahydro-1,3-benzodioxole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine typically involves the reaction of a primary amine with an aldehyde or ketone, followed by cyclization. One common method is the reductive amination of a ketone with aniline under mildly acidic conditions, which forms the imine intermediate. This intermediate can then undergo cyclization to form the hexahydro-1,3-benzodioxole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using catalysts such as palladium or nickel. These processes are optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A structurally related compound with a methylenedioxyphenyl group.
Benzophenone imine: Another imine compound used as an ammonia equivalent in synthetic chemistry
Uniqueness
N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine is unique due to its hexahydro-1,3-benzodioxole ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imines and related compounds, making it a valuable subject of study in various research fields .
Propriétés
Numéro CAS |
109632-71-5 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
N-phenyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-2-imine |
InChI |
InChI=1S/C13H15NO2/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-3,6-7,11-12H,4-5,8-9H2 |
Clé InChI |
CGGORSZCZDFNEN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)OC(=NC3=CC=CC=C3)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)
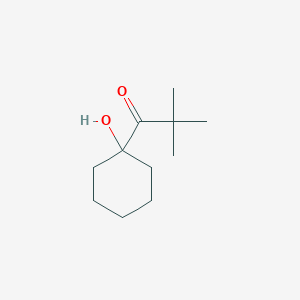
![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)
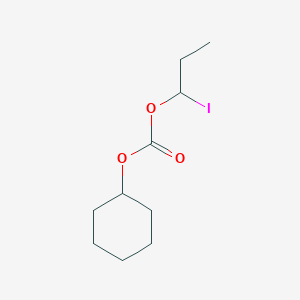
![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
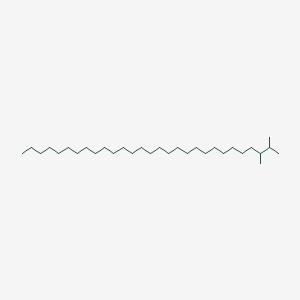
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)

![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
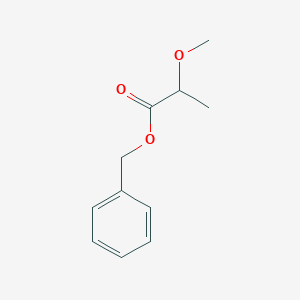
![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)
